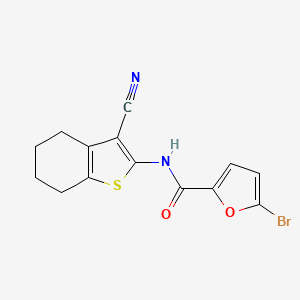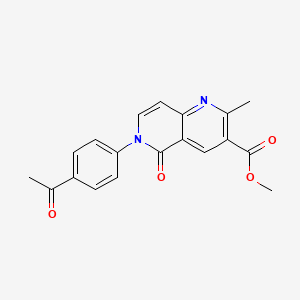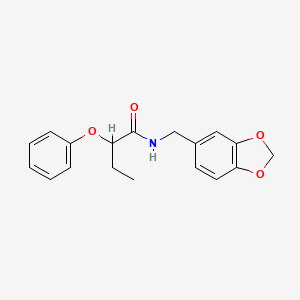
5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It is a member of the benzothiophene family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide is not fully understood, but it is believed to involve the modulation of certain biological pathways. It has been shown to bind to the GABA-A receptor and enhance its activity, leading to increased neuronal inhibition. Additionally, it has been shown to inhibit the activity of carbonic anhydrase enzymes by binding to their active sites and preventing the formation of the enzyme-substrate complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the specific biological pathway being modulated. It has been shown to have anxiolytic and sedative effects through its modulation of the GABA-A receptor. Additionally, it has been shown to inhibit the activity of carbonic anhydrase enzymes, which may have implications for the treatment of certain diseases such as glaucoma and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide in lab experiments include its ability to modulate specific biological pathways and its relatively simple synthesis method. However, its limitations include its potential for off-target effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for the study of 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide. One direction is the further investigation of its effects on the GABA-A receptor and its potential as an anxiolytic and sedative agent. Another direction is the exploration of its potential as an inhibitor of carbonic anhydrase enzymes for the treatment of diseases such as glaucoma and epilepsy. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.
Synthesemethoden
The synthesis of 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide involves the reaction of 5-bromo-2-furoic acid with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino) pyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has shown potential for use in scientific research due to its ability to modulate certain biological pathways. It has been studied for its effects on the GABA-A receptor, which is involved in the regulation of neuronal excitability. Additionally, it has been shown to inhibit the activity of certain enzymes, such as human carbonic anhydrase II and III, which are involved in the regulation of pH and ion transport in the body.
Eigenschaften
IUPAC Name |
5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c15-12-6-5-10(19-12)13(18)17-14-9(7-16)8-3-1-2-4-11(8)20-14/h5-6H,1-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBXUBSKIIGWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5012662.png)
![6-methyl-2-[(4-methylbenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5012664.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5012701.png)
![methyl 4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5012716.png)
![N-(2-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5012719.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012723.png)

![N-ethyl-1,3-dimethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5012725.png)
![benzyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5012728.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5012732.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5012749.png)
![1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5012750.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5012753.png)